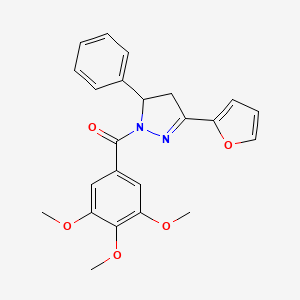

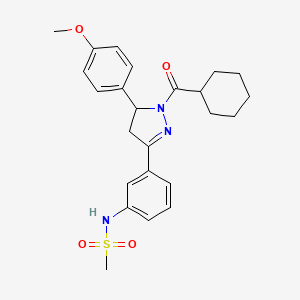

(3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a synthetic molecule that has been studied for its potential antitumor activity . It contains a furan ring, a phenyl group, a dihydro-1H-pyrazol-1-yl group, and a trimethoxyphenyl group.

Chemical Reactions Analysis

The compound has been studied for its ability to disrupt tubulin polymerisation and induce G2/M arrest in human fibrosarcoma HT-1080 cells . This suggests that it may interact with tubulin and affect cell division .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- A study on the synthesis of novel pyrazoline derivatives, including those similar to the specified compound, revealed their potential as anti-inflammatory and antibacterial agents. The microwave-assisted synthesis method proved to be efficient, yielding compounds with promising anti-inflammatory and antibacterial activities. This highlights the compound's relevance in developing new therapeutic agents (P. Ravula et al., 2016).

Antibacterial Activity and DNA Interaction

- Diorganotin(IV) complexes derived from a related furan-2-carbohydrazide showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These complexes, by interacting with bacterial DNA, suggest the potential of furan-2-yl derivatives in antibacterial drug development (T. Sedaghat et al., 2015).

Antioxidant and Antimicrobial Properties

- Research on tri-substituted pyrazoles, including furan-2-yl derivatives, showcased moderate antioxidant and antibacterial activities. These findings support the compound's utility in creating pharmacological agents with antioxidant properties (Golea Lynda, 2021).

Molecular Docking Studies

- Molecular docking studies of newly synthesized pyrazole derivatives, including those related to the specified compound, indicated potent antibacterial activity. This approach underscores the importance of computational methods in predicting the biological efficacy of new chemical entities (A. B. S. Khumar et al., 2018).

Synthesis of Cyclopentenone and Pyranyl Amide Derivatives

- Innovative synthetic methodologies facilitated the creation of trans-4,5-disubstituted cyclopentenone and hexahydro-1H-furo[3,4-c]pyranyl amide derivatives from furan-2-yl(phenyl)methanol, showcasing the versatility of furan-2-yl derivatives in synthesizing complex molecules with potential biological activities (B. Reddy et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[5-(furan-2-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-(3,4,5-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5/c1-27-20-12-16(13-21(28-2)22(20)29-3)23(26)25-18(15-8-5-4-6-9-15)14-17(24-25)19-10-7-11-30-19/h4-13,18H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCZTUGMALSSJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(furan-2-yl)-5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2513663.png)

![N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide](/img/structure/B2513666.png)

![6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2513674.png)

![N-({[(4-methylbenzyl)oxy]amino}methylene)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2513677.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2513680.png)

![N-[(4-Bromophenyl)methyl]-6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B2513681.png)